molecular formula C3H2FLiO2 B2418015 Lithium;2-fluoroprop-2-enoate CAS No. 288569-85-7

Lithium;2-fluoroprop-2-enoate

Cat. No.: B2418015
CAS No.: 288569-85-7
M. Wt: 95.99
InChI Key: FTCOJOOFSGPBSI-UHFFFAOYSA-M
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Description

Lithium;2-fluoroprop-2-enoate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a lithium ion and a 2-fluoroprop-2-enoate moiety, which imparts distinct chemical and physical properties.

Scientific Research Applications

Lithium;2-fluoroprop-2-enoate has found applications in various scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Lithium compounds, including Lithium;2-fluoroprop-2-enoate, can be hazardous. For instance, lithium fluoride can cause severe skin burns and eye damage . Lithium-ion batteries, which may contain lithium compounds, have potential fire and explosion hazards .

Future Directions

The future of Lithium;2-fluoroprop-2-enoate and other lithium compounds lies in improving their power and energy density along with cost reductions . There is also a focus on understanding the interfacial reactions occurring in Li–S batteries . These developments will allow for more efficient and target-oriented future endeavors in achieving high-performance solid-state LIBs .

Mechanism of Action

Target of Action

Lithium;2-fluoroprop-2-enoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. IMPA plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

This compound interacts with its targets by inhibiting their activity. By inhibiting GSK-3, lithium can modulate various downstream pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . The inhibition of IMPA disrupts the phosphatidylinositol signaling pathway .

Biochemical Pathways

The inhibition of GSK-3 and IMPA by this compound affects several biochemical pathways. For instance, the Wnt/β-catenin pathway is involved in cell proliferation and differentiation, while the BDNF pathway plays a role in neuronal survival and growth. The Nrf2 pathway is crucial for antioxidant defense, and the TLR4/NFκB pathway is involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetics of lithium compounds are characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . Lithium has an extremely narrow therapeutic window, which necessitates careful therapeutic drug monitoring .

Result of Action

The inhibition of GSK-3 and IMPA by this compound leads to various molecular and cellular effects. These include neuroprotection, synaptic maintenance, antioxidant effects, anti-inflammatory effects, and modulation of protein homeostasis . These effects contribute to lithium’s therapeutic action in psychiatric disorders and potential use in neurodegenerative conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as age, body weight, renal function, and drug-drug interactions can affect the pharmacokinetics of lithium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-fluoroprop-2-enoate typically involves the reaction of lithium hydroxide with 2-fluoroprop-2-enoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its lithium salt form.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 2-fluoroprop-2-enoic acid with lithium carbonate. This method is preferred due to its efficiency and cost-effectiveness, allowing for large-scale production with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions, although this is less common compared to oxidation.

    Substitution: Substitution reactions involving the fluorine atom are possible, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can result in the replacement of the fluorine atom with other functional groups.

Comparison with Similar Compounds

  • Lithium acetate
  • Lithium propionate
  • Lithium acrylate

Comparison: Lithium;2-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other lithium carboxylates. This fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

lithium;2-fluoroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCOJOOFSGPBSI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=C(C(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2FLiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288569-85-7
Record name lithium(1+) ion 2-fluoroprop-2-enoate
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